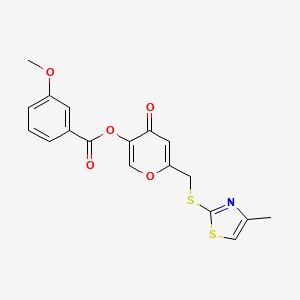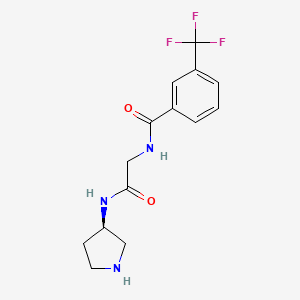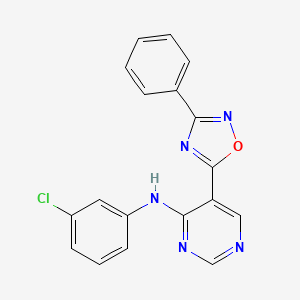
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made. This includes the raw materials used, the process of synthesis, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Antimicrobial Applications
6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate and its derivatives have shown potential in antimicrobial applications. Studies have demonstrated the synthesis and biological evaluation of various derivatives against certain bacterial strains, indicating their effectiveness in combating microbial diseases, especially bacterial and fungal infections (Juber, Hamed, & Khalil, 2020).
Antitubercular Agents
Derivatives of this compound have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some derivatives exhibited significant activity, suggesting their potential as antitubercular agents (Maurya et al., 2013).
Anticancer Activity
Research has also explored the anticancer properties of 4-thiazolidinones containing benzothiazole moiety. Screening of these compounds revealed their activity on various cancer cell lines, indicating their potential as anticancer agents (Havrylyuk et al., 2010).
Antioxidant and α-Glucosidase Inhibitory Activities
Compounds related to this compound have been studied for their antioxidant and α-glucosidase inhibitory activities. These activities suggest potential applications in managing oxidative stress and diabetes (Pillai et al., 2019).
Tubulin Polymerization Inhibition
Derivatives of this compound have been identified as tubulin polymerization inhibitors, exhibiting antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. This suggests a specific application in cancer treatment (Minegishi et al., 2015).
Synthesis of Novel Derivatives
Synthetic methodologies have been developed to create novel derivatives of this compound, expanding its potential applications in various biomedical fields. These methodologies provide a foundation for further exploration of its biological activities (Jilani, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-11-9-25-18(19-11)26-10-14-7-15(20)16(8-23-14)24-17(21)12-4-3-5-13(6-12)22-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEJNSRIDOCMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)



![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)
